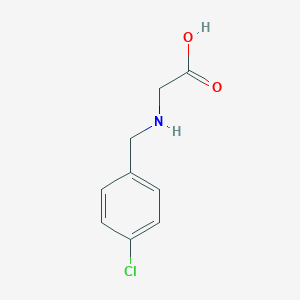

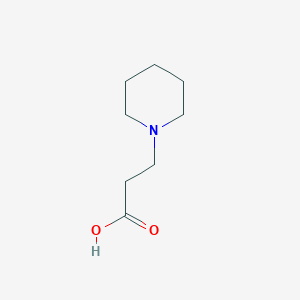

(4-Chloro-benzylamino)-acetic acid

Overview

Description

(4-Chloro-benzylamino)-acetic acid, also known as Chlorbenzylalanine, is an amino acid derivative that has been used in scientific research for various applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Cyclization and Structural Studies

(4-Chloro-benzylamino)-acetic acid has been explored in the context of chemical cyclization. For instance, the cyclization of β-(2-carboxy-5-chlorophenylamino)propionic acid in acetic anhydride forms compounds like 4-chloro-2-(2,4-dioxopiperidino)benzoic acid, which have been studied for their structural properties using spectroscopic methods (Bekhli, Peresleni, & Turchin, 1970).

Photolytic Transformation Studies

The compound has been included in studies examining the photolytic transformation of related chemicals. For example, the transformation of diclofenac and its derivatives in aqueous solutions under UV irradiation has been studied, identifying transformation products and their pathways (Eriksson, Svanfelt, & Kronberg, 2010).

Corrosion Inhibition Research

Significantly, a glycine derivative of (4-Chloro-benzylamino)-acetic acid has been used in studies related to corrosion inhibition. This derivative has been effective in controlling mild steel corrosion in acidic solutions, as explored through various electrochemical methods (Amin & Ibrahim, 2011).

Synthesis and Reaction Studies

The compound has also been involved in studies focusing on the synthesis of various heterocyclic derivatives. For instance, treatment of specific pyrimidines with dilute acetic acid yielded different amino-acrylonitrile derivatives, indicating potential applications in organic synthesis (Clark, Curphey, & Southon, 1974).

Environmental Impact Studies

The environmental impact of related compounds has been a topic of research, such as studying the toxic effect of herbicidal ionic liquids on biogas-producing microbial communities. This includes understanding the influence of various compounds on the efficiency of biogas production and microbial biodiversity (Czarny et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the sensitive and selective determination of compounds structurally related to (4-Chloro-benzylamino)-acetic acid in complex matrices, such as using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography (Omidi et al., 2014).

properties

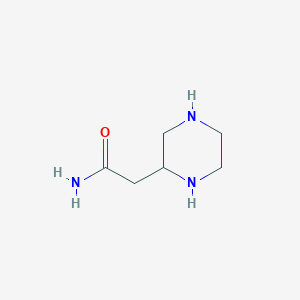

IUPAC Name |

2-[(4-chlorophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUCLXJGFMJQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328767 | |

| Record name | N-[(4-Chlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-benzylamino)-acetic acid | |

CAS RN |

114479-33-3 | |

| Record name | N-[(4-Chlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)